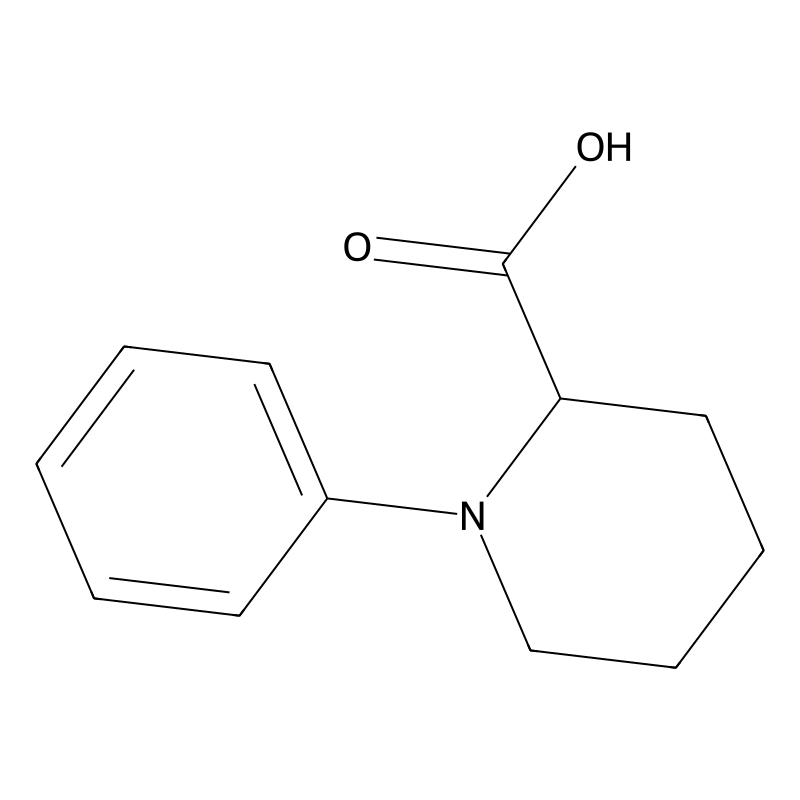

1-Phenylpiperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Chiral Scaffolding Molecule:

-Phenylpiperidine-2-carboxylic acid, also known as (2R)-1-phenylpiperidine-2-carboxylic acid, exhibits a chiral center, meaning it exists in two non-superimposable mirror image forms. This property makes it a valuable scaffold in the design and synthesis of novel chiral molecules with potential applications in various fields, including:

Asymmetric catalysis

Chiral catalysts are crucial for the development of efficient and selective chemical reactions in the pharmaceutical and fine chemical industries. 1-Phenylpiperidine-2-carboxylic acid can be derivatized to create chiral catalysts with specific functionalities, allowing for the control of reaction stereochemistry ().

Drug discovery

Chiral drugs can interact differently with biological targets depending on their stereochemistry. 1-Phenylpiperidine-2-carboxylic acid can serve as a starting material for the synthesis of chiral drug candidates, potentially leading to the development of more effective and safer therapeutic agents ().

1-Phenylpiperidine-2-carboxylic acid is an organic compound characterized by its piperidine structure, which includes a phenyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is CHNO, with a molecular weight of approximately 205.257 g/mol . This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Amidation: Formation of amides when reacted with amines.

These reactions are fundamental in modifying the compound for further applications in drug development and organic synthesis.

Research indicates that derivatives of 1-phenylpiperidine-2-carboxylic acid exhibit various biological activities, including:

- Analgesic Properties: Some derivatives have been studied for their pain-relieving effects, similar to opioids.

- Antidepressant Effects: Certain modifications may enhance neuropharmacological profiles, potentially offering antidepressant benefits.

- Antitumor Activity: Some studies suggest that piperidine derivatives can inhibit tumor growth, although specific data on 1-phenylpiperidine-2-carboxylic acid is limited .

Several methods exist for synthesizing 1-phenylpiperidine-2-carboxylic acid, including:

- From Phenylpiperidine: Starting from phenylpiperidine, carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.

- Using Grignard Reagents: Reacting a phenyl-substituted Grignard reagent with a suitable carbonyl compound followed by hydrolysis can yield the desired carboxylic acid.

- Cyclization Reactions: Employing cyclization methods involving appropriate precursors can also lead to the formation of this compound.

1-Phenylpiperidine-2-carboxylic acid has several applications, particularly in:

- Pharmaceuticals: Used as a scaffold for developing analgesics and other therapeutic agents.

- Organic Synthesis: Acts as an intermediate in synthesizing more complex molecules.

- Research: Utilized in studies aimed at understanding piperidine chemistry and its biological implications.

Interaction studies involving 1-phenylpiperidine-2-carboxylic acid often focus on its binding affinity to various receptors. Research has shown that modifications to the piperidine ring can significantly affect interactions with opioid receptors, potentially leading to compounds with enhanced efficacy or reduced side effects. Additionally, studies on its interaction with enzymes involved in metabolic pathways are essential for understanding its pharmacokinetics and safety profile.

Several compounds share structural similarities with 1-phenylpiperidine-2-carboxylic acid. A comparison highlights its unique features:

Uniqueness

1-Phenylpiperidine-2-carboxylic acid stands out due to its specific structural configuration that allows for versatile modifications, making it a valuable compound in drug development and synthetic chemistry. Its potential analgesic and antidepressant properties further enhance its significance in pharmaceutical research.

Classical Synthetic Routes

Nucleophilic Substitution Approaches

The synthesis of 1-phenylpiperidine-2-carboxylic acid through nucleophilic substitution represents one of the most fundamental approaches in piperidine chemistry. These methods typically involve the formation of carboxylic acid derivatives through nucleophilic acyl substitution reactions [1] [2].

The mechanism of nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon of carboxylic acid derivatives, forming a tetrahedral intermediate that subsequently eliminates a leaving group to regenerate the carbonyl functionality [1] [3]. This two-step process (addition-elimination) differs significantly from the single-step nucleophilic substitution observed in alkyl halides.

In the context of piperidine carboxylic acid synthesis, nucleophilic substitution approaches can be employed to introduce the carboxylic acid functionality onto pre-formed piperidine rings. The reactivity order for carboxylic acid derivatives follows the stability of their respective leaving groups: acid chlorides > anhydrides > esters > amides [4]. This hierarchy allows for selective transformations where more reactive derivatives can be converted to less reactive ones.

For phenylpiperidine substrates, the nucleophilic substitution can occur at various positions. The phenyl group attached to the nitrogen provides electronic stabilization through resonance effects, influencing the reactivity of the piperidine ring . The carboxylic acid group can be introduced through various nucleophilic substitution pathways, including the reaction of appropriate halides with carboxylate anions or the hydrolysis of nitrile precursors [6] [2].

The success of nucleophilic substitution approaches depends heavily on the electronic and steric environment of the substrate. Electron-withdrawing groups generally enhance electrophilicity, while steric hindrance can significantly reduce reaction rates [3]. Temperature and solvent effects also play crucial roles in determining the efficiency of these transformations.

Carboxylation Strategies

Direct carboxylation represents a powerful strategy for introducing carboxylic acid functionality into piperidine systems. These methods typically involve the reaction of organometallic intermediates with carbon dioxide or the use of carboxylating agents to functionalize activated carbon centers [7] [8].

One prominent approach involves the electrooxidative carboxylation of carboxylic acids through self-assembled monolayers at electrode surfaces [7]. This methodology enables the selective oxidation of carboxylate substrates even in the presence of more easily oxidized species, providing a mild and efficient route to carboxylic acid derivatives. The formation of carboxylate monolayers at the anode surface creates a dielectric barrier that promotes selective substrate oxidation while protecting sensitive catalysts from degradation.

The electrochemical approach offers several advantages over traditional carboxylation methods. The reaction operates at lower potentials with improved faradaic efficiency, and the self-assembly process provides inherent selectivity [7]. This methodology has been successfully applied to the decarboxylative functionalization of various carboxylic acids, including those containing piperidine frameworks.

Alternative carboxylation strategies include the use of transition metal catalysts for carbon dioxide insertion reactions. These methods typically require the generation of organometallic intermediates through directed metalation or transmetalation processes [9]. The resulting metal-carbon bonds can then react with carbon dioxide to form carboxylate complexes, which upon protonation yield the desired carboxylic acids.

The choice of carboxylation strategy depends on the specific substitution pattern desired and the functional group tolerance required. Direct carboxylation methods are particularly valuable for accessing carboxylic acids that would be difficult to obtain through other synthetic routes [10].

Protection/Deprotection Methodologies

Protection and deprotection strategies are essential tools in the synthesis of complex piperidine carboxylic acids, allowing for selective functionalization of specific sites while maintaining the integrity of sensitive functional groups [11] [12] [13].

For carboxylic acid protection, several strategies have been developed. The "supersilyl" group represents a novel protecting group that provides exceptional stability toward organometallic reagents [12]. This bulky silyl group can protect carboxylic acids against strong bases, nucleophiles, and reducing agents while maintaining compatibility with various reaction conditions. The supersilyl ester can be readily removed through photolysis, providing a mild deprotection protocol suitable for sensitive substrates.

Traditional carboxylic acid protecting groups include methyl and ethyl esters, which can be installed through Fischer esterification or alkylation reactions [2] [14]. These groups are typically removed through basic hydrolysis or acid-catalyzed hydrolysis, depending on the substrate and reaction conditions. The choice of protecting group depends on the specific synthetic sequence and the compatibility with other functional groups present in the molecule.

For nitrogen protection in piperidine systems, several strategies are commonly employed. The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis and can be applied to piperidine derivatives [15]. This protecting group is stable under acidic conditions but can be readily removed using mild bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct.

The tert-butoxycarbonyl (Boc) group represents another important nitrogen protecting group that is stable under basic conditions but can be removed using trifluoroacetic acid [13] [16]. This orthogonal reactivity allows for selective deprotection in the presence of other acid-labile groups.

Photoremovable protecting groups offer additional advantages for sensitive substrates [17]. The para-hydroxyphenacyl group undergoes a photo-Favorskii rearrangement upon irradiation, providing quantitative release of the protected functionality under mild conditions. This approach is particularly valuable for late-stage deprotection in complex synthetic sequences.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches have revolutionized the synthesis of piperidine carboxylic acids, offering improved efficiency, selectivity, and functional group tolerance compared to traditional methods [18] [19] [9].

Transition metal catalysis has emerged as a powerful tool for piperidine synthesis. Palladium-catalyzed cycloisomerization reactions provide access to enantioenriched piperidines through the reaction of enynamides with palladium complexes [20]. The mechanism involves alkyne hydropalladation followed by cyclization to form the piperidine ring with high stereoselectivity. The bis-benzylidene ethylenediamine (bbeda) ligand plays a crucial role in catalyst stabilization and reaction efficiency.

Ruthenium-catalyzed transformations offer alternative pathways for piperidine synthesis [18]. The combination of ruthenium complexes with carboxylic acid additives enhances catalyst longevity and selectivity in C-H functionalization reactions. These conditions enable the direct alkylation of piperidine rings with alkenes, providing access to substituted derivatives that would be difficult to obtain through other methods.

Rhodium-catalyzed asymmetric synthesis has been applied to the preparation of enantioenriched piperidines [21]. The reductive Heck reaction of aryl boronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines with excellent enantioselectivity. This approach combines partial reduction of pyridine, asymmetric carbometalation, and subsequent reduction to access a wide variety of chiral piperidines.

Organocatalysis represents another important development in piperidine synthesis [19]. Pyridoxal phosphate mimics have been employed to catalyze asymmetric transformations of amino acids and related substrates. These catalysts operate through iminium ion formation, enabling various bond-forming reactions with high enantioselectivity. The use of organocatalysts offers advantages in terms of cost, environmental impact, and functional group compatibility.

Biocatalytic approaches have gained increasing attention for piperidine synthesis [22] [23]. Enzyme-catalyzed cascades involving carboxylic acid reductase, omega-transaminase, and imine reductase provide access to chiral piperidines and pyrrolidines with excellent enantioselectivity. These methods offer sustainable alternatives to traditional chemical synthesis, operating under mild conditions with high atom economy.

Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex piperidine scaffolds in a single operation [24] [22] [25]. These convergent strategies combine multiple reactants to form products with high structural complexity and synthetic efficiency.

The development of benzofuran-fused piperidines through multi-component reactions demonstrates the versatility of this approach [24]. The reaction utilizes unactivated benzylic C(sp³)-H and position-2 C(sp²)-H bonds of benzofuran rings as nucleophilic sites in a double Mannich reaction. This transformation combines benzofuran derivatives, formaldehyde, and primary amines to generate complex heterocyclic structures in a single pot operation.

Biocatalytic cascade reactions represent an innovative approach to multi-component piperidine synthesis [22]. The combination of carboxylic acid reductase (CAR), omega-transaminase (ωTA), and imine reductase (IRED) enables the one-pot synthesis of mono- and disubstituted piperidines from keto acids or keto aldehydes. Each enzyme exhibits complementary chemoselectivity, regioselectivity, and stereoselectivity, resulting in high conversion and excellent enantioselectivity.

The coumarin-3-carboxamide synthesis exemplifies the application of piperidine-iodine dual catalysis in multi-component reactions [26] [27]. This three-component reaction combines salicylaldehyde, primary amines, and diethyl malonate under mild conditions to generate diverse heterocyclic products. The piperidine component serves as both a base catalyst and a nucleophile, while iodine acts as an oxidizing agent.

Phenylboronic acid-catalyzed multi-component reactions provide an environmentally friendly approach to piperidine synthesis [25]. The reaction of aromatic aldehydes, substituted anilines, and 1,3-dicarbonyl compounds proceeds under ambient conditions to generate highly functionalized piperidines. This methodology avoids the use of expensive catalysts and hazardous reagents while maintaining high efficiency and selectivity.

Multi-component reactions offer several advantages over traditional step-wise syntheses, including reduced reaction times, simplified purification procedures, and improved atom economy [24]. The ability to introduce multiple points of diversity in a single operation makes these methods particularly valuable for medicinal chemistry applications.

Flow Chemistry Applications

Flow chemistry has transformed the synthesis of piperidine derivatives by enabling precise control over reaction parameters and facilitating the handling of hazardous or unstable intermediates [28] [29] [30].

The continuous flow synthesis of chiral piperidines represents a significant advancement in process chemistry [30] [31]. A highly diastereoselective protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents provides access to various functionalized piperidines with superior results (typically >80% yield and >90:10 diastereomeric ratio) within minutes. The flow process offers advantages in terms of safety, scalability, and reproducibility compared to batch reactions.

The multigram-scale flow synthesis of phenylpiperidine intermediates demonstrates the industrial applicability of these methods [31]. The asymmetric synthesis combines organocatalytic conjugate addition with telescoped reductive amination-lactamization-amide reduction sequences. The use of heterogeneous catalysts and solvent-free conditions enhances productivity and sustainability compared to batch processes.

Microreactor technology has been successfully applied to piperidine synthesis through various transformations [33]. The coupling of piperidine with chloroacetic acid in microreactors achieves 90% conversion in minutes, compared to hours required in batch processes. The enhanced heat and mass transfer in microreactors enables more efficient chemical conversions while maintaining precise control over reaction conditions.

Continuous flow hydrogenation represents another important application in piperidine synthesis [34]. The selective reduction of 4-phenylpyridine to 4-phenylpiperidine using heterogeneous catalysts achieved 96% selectivity at 87% conversion. The integration of CO₂-switchable isolation systems enables salt-free product recovery, demonstrating the potential for green chemistry applications.

Flow chemistry offers several advantages for piperidine synthesis, including improved safety profiles, enhanced reaction control, and opportunities for process intensification [28]. The ability to perform hazardous chemistry in small volumes with precise temperature and residence time control makes flow methods particularly attractive for pharmaceutical applications.

Ring Transformation Strategies

Oxidative Ring Contraction

Oxidative ring contraction represents a unique approach to piperidine functionalization that involves the formal loss of a ring atom to generate smaller heterocycles [35] [36] [37]. These transformations provide access to structural frameworks that would be difficult to obtain through conventional synthetic methods.

The selective synthesis of pyrrolidin-2-ones through oxidative ring contraction of N-substituted piperidines involves a complex cascade process [35]. The mechanism includes in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. This domino sequence can be controlled through the choice of oxidant and additives, enabling selective access to either pyrrolidin-2-ones or 3-iodopyrroles from the same starting materials.

Photomediated ring contraction offers a complementary approach to traditional oxidative methods [36]. The visible light-mediated transformation of α-acylated piperidines proceeds through a Norrish type II mechanism involving 1,5-hydrogen atom transfer, followed by homolytic C-N bond fragmentation and intramolecular cyclization. This method provides access to cis-1,2-disubstituted cyclopentane scaffolds with high diastereoselectivity and broad functional group compatibility.

The oxidative rearrangement approach using hypervalent iodine reagents represents another strategy for piperidine ring contraction [37]. The reaction of N-H piperidines with PhI(OAc)₂ generates iminium ion intermediates that undergo rearrangement to form contracted ring systems. This method offers advantages in terms of mild reaction conditions and functional group tolerance.

Silver-mediated deconstructive bromination provides a two-step approach to piperidine ring contraction [36]. The process involves oxidative C(sp³)-N bond cleavage followed by intramolecular C-N bond reformation to generate pyrrolidine scaffolds. While useful, this method requires specific substitution patterns and strongly oxidizing conditions that may limit its applicability to late-stage diversification.

Ring contraction strategies offer unique opportunities for skeletal editing of piperidine frameworks, providing access to structural diversity that complements traditional functionalization methods [36]. The development of mild, functional group-compatible conditions continues to be an active area of research.

Cycloisomerization Methods

Cycloisomerization reactions provide powerful tools for the construction of piperidine rings through the reorganization of acyclic precursors [20]. These transformations typically involve the formation of new C-C and C-N bonds through intramolecular cyclization processes.

Palladium-catalyzed cycloisomerization of enynamides represents a well-established method for piperidine synthesis [20]. The reaction proceeds through a palladium(II) hydride-mediated pathway involving alkyne hydropalladation followed by cyclization. The bis-benzylidene ethylenediamine (bbeda) ligand plays crucial roles in catalyst stabilization and reaction efficiency, while water promotes the formation of active palladium hydride species.

The mechanistic pathway involves several key steps: substrate coordination to the palladium center, alkyne hydropalladation, cyclization through carbopalladation, and β-hydride elimination to regenerate the catalyst [20]. The stereochemical outcome of these reactions is highly dependent on the substrate structure and reaction conditions, with excellent stereocontrol achievable in many cases.

Ruthenium-catalyzed cycloisomerization offers an alternative approach with distinct mechanistic features [20]. These reactions typically proceed through metallacycle intermediates, leading to different product distributions compared to palladium-catalyzed processes. The choice of catalyst system significantly influences the regioselectivity and stereoselectivity of the transformation.

Gold-catalyzed cycloisomerization has emerged as a powerful tool for heterocycle synthesis [38]. The carbophilic nature of gold complexes enables the activation of alkynes and allenes toward nucleophilic attack, facilitating cyclization reactions under mild conditions. These methods have been applied to the synthesis of various piperidine derivatives with high efficiency and selectivity.

Cycloisomerization methods offer advantages in terms of atom economy and structural complexity, enabling the rapid assembly of complex piperidine scaffolds from relatively simple starting materials [20]. The continued development of new catalyst systems and reaction conditions expands the scope and utility of these transformations.

[3+3] and [4+2] Cycloaddition Approaches

Cycloaddition reactions provide convergent strategies for piperidine synthesis by combining multiple components to form six-membered rings in a single operation [39] [40] [41]. These methods offer advantages in terms of structural complexity and synthetic efficiency.

The [3+3] cycloaddition strategy utilizing activated aziridines and palladium-trimethylenemethane (Pd-TMM) complexes represents a novel approach to functionalized piperidines [39] [41]. The reaction generally proceeds enantiospecifically with ring opening at the least hindered site of the aziridine, enabling the preparation of enantiomerically pure 2-substituted piperidines from readily available chiral aziridines. The N-substituent on the aziridine proves crucial for reaction success, with only 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) groups permitting smooth cycloaddition.

A stepwise [3+3] annulation approach using Grignard addition-cyclization sequences provides improved flexibility in both substrate scope and synthetic efficiency [42]. This methodology allows for the use of diverse aziridine substrates and trimethylenemethane equivalents, expanding the range of accessible piperidine derivatives. The stepwise nature of the process enables better control over stereochemistry and functional group compatibility.

The [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles provides access to spiro[piperidine-3,2'-oxindoles] [40]. This Lewis acid-catalyzed transformation proceeds under mild conditions to generate highly substituted spirocyclic compounds with excellent stereoselectivity. The reaction demonstrates broad substrate scope and functional group tolerance, making it valuable for the synthesis of complex heterocyclic frameworks.

Diels-Alder reactions represent classic [4+2] cycloaddition approaches to piperidine synthesis [43]. The reaction of imines or iminium salts with dienes provides direct access to piperidine rings, although the harsh conditions often required can limit functional group compatibility. Modern variants using Lewis acid catalysis and chiral auxiliaries have improved the scope and selectivity of these transformations.

The development of catalytic asymmetric cycloaddition methods has enhanced the utility of these approaches for the synthesis of enantioenriched piperidines [44]. The use of chiral catalysts enables high levels of enantioselectivity while maintaining the convergent nature and efficiency of cycloaddition reactions.

Cycloaddition strategies offer unique advantages for piperidine synthesis, including the ability to form multiple bonds in a single operation and the potential for high stereoselectivity [39] [41]. The continued development of new cycloaddition methodologies expands the synthetic toolbox available for piperidine construction.